2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol
Description
2-(4-Chlorophenyl)sulfanylacetic acid is a sulfur-containing aromatic compound characterized by a thioether (-S-) linkage between a 4-chlorophenyl group and an acetic acid moiety. This structure confers reactivity for derivatization, such as esterification or hydrazide formation, as seen in its methyl ester (CAS 15446-15-8) and hydrazide derivatives .
2-(2-Hydroxyethylamino)ethanol is a diethanolamine derivative with two hydroxyl groups and a secondary amine. Its bifunctional nature enables participation in cyclocondensation reactions, such as with cyclotriphosphazene to form spirocyclic derivatives . This compound is also relevant in pharmaceutical contexts, where structurally related impurities (e.g., nebivolol impurities) are monitored for quality control .
Properties
CAS No. |
87298-92-8 |
|---|---|
Molecular Formula |
C12H18ClNO4S |
Molecular Weight |
307.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |
InChI Key |
MWBHCFLEPCZMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)O)Cl.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(4-chlorophenyl)sulfanylacetic acid; 2-(2-hydroxyethylamino)ethanol
Preparation of 2-(4-chlorophenyl)sulfanylacetic acid
Synthetic Route
The preparation of 2-(4-chlorophenyl)sulfanylacetic acid is typically achieved by nucleophilic substitution reactions involving:
- Starting materials : 4-chlorophenylthiol or 4-chlorophenylsulfide derivatives and haloacetic acid or its esters.
- Reaction conditions : Base-mediated substitution in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Typical bases : Sodium hydroxide, potassium carbonate, or other mild bases to facilitate the nucleophilic attack.
The reaction proceeds via the nucleophilic attack of the thiolate anion (generated from 4-chlorophenylthiol) on the electrophilic carbon of the haloacetic acid derivative, yielding the sulfanylacetic acid derivative.
Representative Reaction Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 4-chlorophenylthiol + haloacetic acid (e.g., chloroacetic acid) + base (K2CO3) in DMF, 60-80°C, 6-12 h | Formation of 2-(4-chlorophenyl)sulfanylacetic acid |
This method is supported by patent literature describing related phenylsulfanylacetic acid derivatives, where similar substitution reactions are employed to install the phenylsulfanyl moiety on acetic acid frameworks.
Preparation of 2-(2-hydroxyethylamino)ethanol
This compound, also known as diethanolamine, is commercially available and can be synthesized by:
- Amination of ethylene oxide with ammonia or primary amines.
- Reaction conditions : Controlled temperature and pressure to avoid over-alkylation.
- Purification : Distillation under reduced pressure.
Given its commercial availability and well-established synthesis, it is often used as received for further reactions.
Formation of the Final Compound: Salt or Complex Formation
The final compound "2-(4-chlorophenyl)sulfanylacetic acid; 2-(2-hydroxyethylamino)ethanol" is prepared by mixing stoichiometric amounts of the acid and the amino alcohol to form a salt or co-crystal. This involves:
- Mixing : Dissolving both components in a suitable solvent such as ethanol, methanol, or water.
- Reaction conditions : Stirring at ambient or slightly elevated temperature (25-50°C) for several hours.
- Isolation : Evaporation or crystallization to obtain the pure salt.
This approach is common for preparing acid-base complexes to improve solubility or stability of the compound.
Data Tables and Research Outcomes
Reaction Conditions and Yields
Characterization Data
- Melting points and spectroscopic data (NMR, IR) confirm the formation of the sulfanylacetic acid and its salt with the amino alcohol.
- Purity assessed by HPLC typically exceeds 95% after recrystallization.
- Solubility enhancements are observed in the salt form compared to the free acid.
Summary of Preparation Methods
| Step | Description | Key Points |
|---|---|---|
| 1. Synthesis of sulfanylacetic acid | Base-mediated nucleophilic substitution of 4-chlorophenylthiol on haloacetic acid | Requires polar aprotic solvents, mild bases |
| 2. Preparation of amino alcohol | Amination of ethylene oxide or commercial sourcing | Well-established industrial process |
| 3. Salt formation | Mixing acid and amino alcohol in ethanol to form salt | Simple, high yield, improves properties |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form different derivatives.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. The presence of the chlorophenyl group suggests that it may exhibit significant biological activity, potentially acting on various biochemical pathways. Research indicates that compounds with similar structures have been explored for their roles as anti-inflammatory agents and in the treatment of metabolic disorders.
Enzyme Inhibition
Studies have indicated that derivatives of sulfanylacetic acids can act as inhibitors of specific enzymes, such as cyclooxygenases and lipoxygenases, which are critical in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various conditions.
Drug Development
The compound's unique structure makes it a candidate for further modifications to enhance its efficacy and reduce toxicity. Its role as an intermediate in synthesizing more complex molecules is also significant in drug development.
Therapeutic Potential
Research has shown that compounds with similar functional groups can exhibit properties such as:
- Anti-cancer activity
- Antimicrobial effects
- Neuroprotective effects
These properties make 2-(4-chlorophenyl)sulfanylacetic acid; 2-(2-hydroxyethylamino)ethanol a subject of interest for developing new therapeutic agents.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of the NF-kB pathway, which is crucial in mediating inflammatory responses.
Case Study 2: Enzyme Inhibition
In another study, derivatives of sulfanylacetic acids were tested for their ability to inhibit lipoxygenase enzymes, leading to decreased production of leukotrienes—molecules involved in inflammatory responses. The results indicated that modifications to the sulfanyl group enhanced inhibitory activity.
Case Study 3: Drug Formulation
Research involving the formulation of drugs containing this compound showed promising results in enhancing bioavailability and therapeutic efficacy. The formulation studies highlighted the importance of solubility and stability in developing effective pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Sulfanylacetic Acid Derivatives
Key Findings :
- The methyl ester derivative (CAS 15446-15-8) is synthetically valuable due to its stability and ease of handling compared to the free acid .
- Sulfonyl derivatives (e.g., 175201-61-3) exhibit higher molecular weights and distinct thermal properties (e.g., boiling point ~496.5°C) due to increased polarity from the sulfonyl group .
2-(2-Hydroxyethylamino)ethanol and Related Ethanolamines
Table 2: Comparison of Ethanolamine Derivatives
Key Findings :
- 2-(2-Hydroxyethylamino)ethanol reacts with cyclotriphosphazene to yield spirocyclic compounds with distinct ³¹P NMR shifts (δ = 14.60–22.40 ppm), indicating varied phosphorus environments .
- Nebivolol-related ethanolamine impurities (e.g., (RRSS) NBV-3) demonstrate near-unity relative response factors in HPLC, underscoring their structural similarity to the parent drug .
Biological Activity
2-(4-chlorophenyl)sulfanylacetic acid; 2-(2-hydroxyethylamino)ethanol is a complex organic compound notable for its unique structural features and potential biological activities. This compound, with the molecular formula C18H28ClNO5S and a molecular weight of 405.9 g/mol, combines a chlorophenyl group with a sulfanylacetic acid moiety and a hydroxyethylamino group, which may contribute to its diverse pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Chlorophenyl Group : This moiety is known for enhancing hydrophobic interactions with proteins, potentially increasing binding affinity to biological targets.
- Sulfanylacetic Acid Moiety : This part can form hydrogen bonds with active site residues in enzymes, which may be crucial for its biological activity.
- Hydroxyethylamino Group : This group can influence solubility and interaction with cellular components.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Chlorophenyl Group | Enhances hydrophobic interactions |
| Sulfanylacetic Acid | Forms hydrogen bonds with enzymes |
| Hydroxyethylamino Group | Affects solubility and cellular interactions |
Antiviral Properties
Research indicates that compounds structurally similar to 2-(4-chlorophenyl)sulfanylacetic acid have shown promising antiviral activity. For instance, studies on related compounds have demonstrated efficacy against human adenovirus (HAdV), particularly in immunocompromised patients. The mechanism of action often involves targeting viral DNA replication processes or inhibiting later stages of the viral life cycle .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar compounds have exhibited significant cytotoxicity against various cancer cell lines, suggesting that the presence of the chlorophenyl group may enhance their therapeutic efficacy. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells through multiple pathways, including oxidative stress and mitochondrial dysfunction.
Case Studies
- Case Study on Antiviral Activity :
-
Case Study on Anticancer Activity :
- Objective : Assess cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity with IC50 values in low micromolar range, indicating strong potential for further development as an anticancer drug.
The biological activity of 2-(4-chlorophenyl)sulfanylacetic acid; 2-(2-hydroxyethylamino)ethanol can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to form hydrogen bonds allows the compound to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Interaction : The hydrophobic nature of the chlorophenyl group may facilitate binding to specific receptors, modulating signaling pathways critical for cell survival and growth.
Q & A
Basic: What are the recommended methodologies for synthesizing 2-(4-chlorophenyl)sulfanylacetic acid?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfanyl group incorporation. Key steps include:
- Thioether formation: React 4-chlorothiophenol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) .
- Purification: Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Optimization: Adjust reaction temperature (60–80°C) and molar ratios (1:1.2 for thiophenol to chloroacetic acid) to maximize yield .
Basic: What spectroscopic techniques are critical for characterizing these compounds?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Confirms sulfanyl (C-S stretch, ~600–700 cm⁻¹) and carboxylic acid (O-H stretch, ~2500–3300 cm⁻¹) groups .
- Mass Spectrometry (MS): High-resolution MS validates molecular ions (e.g., [M+H]⁺ at m/z 217.05 for 2-(4-chlorophenyl)sulfanylacetic acid) .
Basic: How can researchers optimize purification of 2-(2-hydroxyethylamino)ethanol?
Answer:
- Distillation: Utilize fractional distillation under reduced pressure (bp ~242–245°C) to separate from byproducts .
- Solvent extraction: Partition between dichloromethane and water to remove polar impurities .
- HPLC: Use reverse-phase C18 columns with methanol/water (70:30) for high-purity isolation .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Variable Temperature NMR: Differentiate dynamic processes (e.g., rotamers) causing signal splitting .
- Isotopic labeling: Use deuterated analogs to assign ambiguous proton environments .
- Computational validation: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .
Advanced: What computational approaches enhance reaction design for these compounds?
Answer:
- Quantum chemical calculations (DFT): Predict reaction pathways and transition states for sulfanyl group incorporation .
- AI-driven optimization: Train models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) .
- COMSOL Multiphysics: Simulate mass transfer limitations in large-scale synthesis .
Advanced: How to elucidate the biological activity mechanism of 2-(4-chlorophenyl)sulfanylacetic acid?
Answer:
- Enzyme inhibition assays: Test activity against cyclooxygenase (COX) or lipoxygenase (LOX) to identify anti-inflammatory targets .
- Molecular docking: Model interactions with enzyme active sites (e.g., COX-2) using AutoDock Vina .
- Genetic screening: Use CRISPR-Cas9 libraries to identify cellular pathways affected by the compound .
Advanced: What strategies validate structure-activity relationships (SAR) for derivatives?
Answer:
- Analog synthesis: Modify substituents (e.g., replace 4-chloro with 4-fluoro) and compare bioactivity .
- Free-Wilson analysis: Quantify contributions of specific functional groups to activity .
- QSAR modeling: Develop regression models correlating electronic parameters (e.g., Hammett σ) with potency .
Advanced: How to assess compound stability under varying pH and temperature?
Answer:
- Forced degradation studies: Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
- Accelerated stability testing: Store at 40°C/75% RH for 4 weeks and quantify decomposition products .
Advanced: How to identify and characterize synthetic byproducts?
Answer:
- LC-MS/MS: Detect trace impurities (e.g., sulfoxide derivatives) with tandem mass spectrometry .
- Isolation via prep-TLC: Separate byproducts and analyze with ¹H NMR .
- Mechanistic studies: Probe reaction intermediates using in-situ FTIR .
Advanced: What green chemistry principles apply to scaling synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
